molecular formula C11H14N2O2 B1590976 1-(3-Nitrophenyl)piperidine CAS No. 27969-73-9

1-(3-Nitrophenyl)piperidine

Cat. No.: B1590976
CAS No.: 27969-73-9
M. Wt: 206.24 g/mol
InChI Key: RFXXAZWSYHLLOC-UHFFFAOYSA-N
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Description

Contextual Significance of the Piperidine (B6355638) Scaffold in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net It is one of the most prevalent ring systems found in small-molecule drugs, highlighting its importance in pharmaceutical development. thieme.de The versatility of the piperidine scaffold stems from its flexible ring structure, which allows for various conformational adaptations, making it an ideal framework for targeting biological receptors. atamanchemicals.com

Piperidine and its derivatives are integral building blocks in the synthesis of a wide array of pharmaceuticals, including antidepressants, antipsychotics, analgesics, and antihistamines. atamanchemicals.com Well-known medications such as paroxetine, haloperidol, and risperidone (B510) incorporate the piperidine moiety. atamanchemicals.com Beyond pharmaceuticals, the piperidine scaffold is utilized in the agrochemical industry for creating herbicides and insecticides, and in the polymer industry as stabilizers. atamanchemicals.com Its application as a base or catalyst in organic reactions like aldol (B89426) condensations and Knoevenagel reactions further underscores its synthetic utility. atamanchemicals.com The development of efficient methods for synthesizing substituted piperidines remains a significant goal in modern organic chemistry. nih.gov

Overview of Nitrophenyl Functionalization in Heterocyclic Compounds

The introduction of a nitrophenyl group to a heterocyclic compound, such as piperidine, significantly influences the molecule's chemical and physical properties. The nitro group is a strong electron-withdrawing group, which enhances the electrophilic character of the aromatic ring. This functionalization can make the compound a candidate for various biochemical interactions and a versatile intermediate for further chemical modifications.

For instance, the nitro group can be reduced to an amino group, providing a reactive site for further derivatization. Additionally, the aromatic ring can undergo electrophilic substitution reactions. In the context of medicinal chemistry, the presence of a nitrophenyl group can impact a molecule's binding affinity to biological targets and its pharmacokinetic properties. Research has shown that nitrophenyl-containing heterocycles have a wide range of biological activities, including anticancer and antioxidant properties. nih.govacs.org

Academic Research Focus and Scope for 1-(3-Nitrophenyl)piperidine

Academic research on this compound and its derivatives explores their synthesis, chemical reactivity, and potential applications. The synthesis of these compounds can be achieved through methods like nucleophilic aromatic substitution. vulcanchem.com For example, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is synthesized by reacting piperidone monohydrate hydrochloride with 4-fluoro-2-methoxy-1-nitrobenzene.

Researchers have investigated the chemical properties and reactions of nitrophenylpiperidine derivatives. For instance, studies have explored the reduction of the nitro group and substitution reactions on the aromatic ring. Spectroscopic analysis, including FT-IR and NMR, has been used to characterize these compounds. researchgate.netderpharmachemica.com Furthermore, the crystal structure of related compounds has been determined using X-ray diffraction. researchgate.net The research also extends to the potential biological activities of these compounds, with studies investigating their interactions with molecular targets and potential therapeutic applications. researchgate.net

Interactive Data Table: Properties of Nitrophenylpiperidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC11H14N2O2206.2427969-73-9Parent compound of the series. epa.gov
1-(4-Chloro-2-nitrophenyl)piperidineC11H13ClN2O2240.68285318Features a chloro substituent on the nitrophenyl ring. nih.gov
1-(3-Methoxy-4-nitrophenyl)piperidin-4-oneC12H14N2O4250.25761440-64-6Contains a methoxy (B1213986) group and a ketone on the piperidine ring.
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acidC15H15N3O4S349.36361371-27-9A more complex derivative with a thiazole (B1198619) and carboxylic acid moiety. fluorochem.co.uk
1-[(3-nitrophenyl)sulfonyl]piperidine-4-carboxylic acidC12H14N2O5S314.32Not AvailableIncorporates a sulfonyl group, increasing polarity. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXAZWSYHLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563780
Record name 1-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27969-73-9
Record name 1-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 1 3 Nitrophenyl Piperidine

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of 1-(3-nitrophenyl)piperidine is significantly influenced by the interplay between the electron-withdrawing nitro group on the phenyl ring and the electron-donating piperidine (B6355638) moiety. The nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. scbt.com Conversely, the nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic. vulcanchem.com

Nucleophilic substitution reactions on the aromatic ring, known as SNAr reactions, are a prominent feature of this compound's reactivity. diva-portal.org In these reactions, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate called a Meisenheimer complex. diva-portal.org The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate and facilitating the reaction. diva-portal.org Studies on related nitrophenyl compounds have shown that various nucleophiles, including amines like piperidine, can participate in these substitution reactions. diva-portal.org For instance, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with piperidine results in the substitution of the fluorine atom. beilstein-journals.org

The piperidine nitrogen can also act as a nucleophile, participating in reactions such as acylation. Reaction with acylating agents like 4-nitrophenylacetyl chloride in the presence of a base leads to the formation of the corresponding amide. vulcanchem.com

Reduction and Oxidation Chemistry of the Nitrophenyl Moiety

The nitro group of this compound is a key functional group that can undergo various reduction and oxidation transformations.

Reduction:

The reduction of the nitro group to an amino group is a common and important reaction, yielding 1-(3-aminophenyl)piperidine. This transformation can be achieved using a variety of reducing agents and conditions. vulcanchem.com

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) with hydrogen gas. vulcanchem.comcommonorganicchemistry.com Raney nickel is another effective catalyst for this purpose. commonorganicchemistry.com

Metal-Based Reductions: Metals such as iron (Fe) or zinc (Zn) in acidic media provide mild conditions for the reduction of nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another reagent that can be used for this transformation. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be employed, sometimes offering selectivity in the presence of multiple nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but for aromatic nitro compounds, it can lead to the formation of azo products. commonorganicchemistry.com A metal-free method utilizing trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine has also been reported for the reduction of aromatic nitro groups. organic-chemistry.org

The reduction process is understood to proceed in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. google.com

Oxidation:

The oxidation of the nitrophenyl group can lead to the formation of nitroso derivatives. Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions can be used for this purpose. Additionally, MCPBA oxidation of a related compound, a piperidine derivative, has been shown to yield the corresponding pyridine (B92270) N-oxide. acs.org Photooxidation reactions of N-arylamino-piperidines can lead to ring-opening, forming acyclic aminoaldehydes or their acetals under mild conditions. researchgate.net

Table 1: Common Reagents for the Reduction of the Nitro Group

Reagent/CatalystConditionsProduct
H₂/Pd-CCatalytic hydrogenation1-(3-Aminophenyl)piperidine
Raney NickelCatalytic hydrogenation1-(3-Aminophenyl)piperidine
Fe or ZnAcidic medium1-(3-Aminophenyl)piperidine
SnCl₂Mild conditions1-(3-Aminophenyl)piperidine
HSiCl₃/tertiary amineMetal-free1-(3-Aminophenyl)piperidine

This table is generated based on common reduction methods for aromatic nitro compounds.

Substitution Reactions on the Piperidine Ring and Aromatic System

Both the piperidine ring and the nitrophenyl system of this compound are amenable to substitution reactions.

Aromatic System:

The nitrophenyl ring can undergo electrophilic aromatic substitution. The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to it. vulcanchem.com For example, bromination under mild conditions would be expected to yield a bromo-substituted derivative. vulcanchem.com

As previously mentioned, nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the aromatic system. diva-portal.org The reactivity in these reactions is influenced by the nature of the nucleophile and the solvent. uchile.cl For instance, in reactions with diaryliodonium salts, piperidine has been shown to be an effective nucleophile, leading to the SNAr product in high yields. diva-portal.org

Piperidine Ring:

The piperidine ring itself can undergo substitution reactions. The nitrogen atom's nucleophilicity allows for reactions like N-acylation. vulcanchem.com Furthermore, modifications on the piperidine ring can be achieved through various synthetic strategies, although specific examples for this compound are not detailed in the provided context. General methods for piperidine functionalization include alkene cyclization and reductive amination. mdpi.com

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations. mt.com For reactions involving nitrophenylpiperidine derivatives, pseudo-first-order conditions are often employed, where one reactant is in large excess. acs.orgacs.org

Kinetic investigations of the reactions of nitrophenyl thionocarbonates with alicyclic amines, including piperidine, have been conducted. acs.orgacs.org In some cases, linear plots of the observed rate coefficient (kobsd) versus amine concentration are observed, while in others, the plots are non-linear. acs.orgacs.org These observations can provide insights into the reaction mechanism, suggesting the involvement of intermediates. acs.org For example, a non-linear relationship can indicate a multi-step process with a kinetically significant proton transfer step. acs.org

The rate of reaction is also influenced by the electronic nature of the substituents on the aromatic ring. A stronger electron-withdrawing group generally leads to a faster reaction rate in nucleophilic aromatic substitution by making the reaction center more electrophilic. acs.org

Solvent Effects:

The choice of solvent can significantly impact reaction rates and even alter the reaction mechanism. researchgate.netlibretexts.org Polar solvents are generally favorable for reactions that involve the formation of charged intermediates, as they can stabilize these species. researchgate.netlibretexts.org

In SNAr reactions, polar aprotic solvents like DMSO and DMF can be particularly effective. uchile.cl The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a critical role. uchile.cl For instance, in the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, the reaction is favored in solvents that can accept hydrogen bonds. uchile.cl The solvent's dielectric constant is another important factor, as it reflects the solvent's ability to accommodate charge separation. researchgate.net

Catalyst Effects:

Catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk In the context of nitrophenylpiperidine chemistry, various types of catalysts are relevant.

Homogeneous and Heterogeneous Catalysis: Catalysts can be in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous). chemguide.co.uk For instance, the reduction of nitro groups often employs heterogeneous catalysts like Pd/C. commonorganicchemistry.com Homogeneous catalysts, such as transition metal complexes, are also widely used in organic synthesis. sigmaaldrich.com

Base Catalysis: In reactions involving amines as nucleophiles, general-base catalysis is often observed. psu.edu The base can assist in the removal of a proton from the intermediate, facilitating the reaction. psu.edu

Transition Metal Catalysis: Transition metals are used in a wide array of reactions, including cross-coupling reactions like the Sonogashira coupling, which could potentially be applied to functionalized nitrophenylpiperidine derivatives. thieme-connect.com Gold catalysts have been used in the synthesis of propargylamines, including a derivative of this compound. csic.es

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred from kinetic data and mechanistic studies. acs.orgmdpi.com

In SNAr reactions, the formation of a Meisenheimer complex is a key mechanistic feature. diva-portal.org This intermediate is a negatively charged species that is stabilized by the electron-withdrawing groups on the aromatic ring. diva-portal.org

In reactions of thionocarbonates with amines, kinetic evidence points to the formation of a zwitterionic tetrahedral intermediate (T±). acs.org This intermediate can then be deprotonated by a base to form an anionic intermediate (T-). acs.org

In some cases, reaction intermediates can be trapped and characterized. For example, in the study of a one-flask synthesis of pyrazolo[3,4-d]pyrimidines, conceived chemical equivalents of the reaction intermediates were prepared and successfully converted to the final products, providing strong evidence for the proposed mechanism. mdpi.com

Spectroscopic Characterization Methodologies in Nitrophenylpiperidine Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 1-(3-Nitrophenyl)piperidine.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characterized by distinct bands corresponding to the stretching and bending modes of the nitro group (NO₂), the aromatic C-H bonds of the nitrophenyl ring, the aliphatic C-H bonds of the piperidine (B6355638) ring, and the C-N bonds.

The most prominent features in the FT-IR spectrum are the strong absorption bands of the nitro group. For aromatic nitro compounds, two distinct stretching vibrations are typically observed: the asymmetric stretch at a higher wavenumber and the symmetric stretch at a lower wavenumber. In compounds analogous to this compound, these bands appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-N stretching vibration between the piperidine nitrogen and the phenyl ring is also a key diagnostic peak. The spectrum further displays bands for the aromatic C-H stretching vibrations, usually found above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations of the piperidine ring, which appear just below 3000 cm⁻¹. derpharmachemica.commdpi.com

Detailed assignments for the vibrational frequencies are based on data from similar structures, such as This compound-2,6-dione (B1637251) and other nitrophenyl derivatives. derpharmachemica.comnih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching vibrations of the C-H bonds on the nitrophenyl ring.
Aliphatic C-H Stretch 2950 - 2850 Asymmetric and symmetric stretching of the CH₂ groups in the piperidine ring. mdpi.com
NO₂ Asymmetric Stretch 1550 - 1515 Strong absorption due to the asymmetric stretching of the nitro group.
C=C Aromatic Stretch 1600 - 1475 Skeletal vibrations of the benzene (B151609) ring.
NO₂ Symmetric Stretch 1360 - 1340 Strong absorption from the symmetric stretching of the nitro group.

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the molecule, which are often weak in the IR spectrum.

Key features in the Raman spectrum include a strong band for the symmetric stretch of the nitro group and the "ring breathing" vibrations of the phenyl ring. researchgate.net Studies on structurally related compounds like 1-(2-nitrophenyl)piperazine (B181537) show that aromatic C-H stretching vibrations also produce notable Raman bands. dergipark.org.tr While polar bonds like C=O are typically weak in Raman spectra, the non-polar C-C and symmetric NO₂ vibrations give rise to strong, sharp signals, making the technique highly valuable for confirming the molecular skeleton. researchgate.net

Table 2: Expected FT-Raman Spectral Peaks for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3050 Stretching modes of the aromatic C-H bonds, often producing strong Raman signals. dergipark.org.tr
Aromatic Ring Breathing 1000 - 990 A symmetric, in-plane expansion and contraction of the benzene ring, typically strong in Raman.
NO₂ Symmetric Stretch 1360 - 1340 The symmetric NO₂ vibration is expected to be very strong and is a key diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful method for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the piperidine ring and the nitrophenyl group. The chemical shifts, splitting patterns, and integrals of these signals allow for unambiguous assignment.

The piperidine protons typically appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear as a multiplet around 3.2-3.5 ppm. The protons on the carbons further away (β- and γ-protons) resonate at higher fields, typically between 1.6 and 1.8 ppm. rsc.org

The aromatic protons on the 3-nitrophenyl ring appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. nih.gov The meta-substitution pattern results in a complex set of multiplets. The proton between the two substituents (at C2) is expected to be the most deshielded, appearing as a singlet or a narrow triplet. The protons at C4 and C6 will likely be doublets of doublets, while the proton at C5 will be a triplet.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Description
Piperidine H-2', H-6' (α) ~ 3.3 - 3.5 Multiplet (t) Protons on carbons adjacent to the nitrogen atom. rsc.org
Piperidine H-3', H-5' (β) ~ 1.7 - 1.9 Multiplet Protons on the β-carbons of the piperidine ring.
Piperidine H-4' (γ) ~ 1.6 - 1.7 Multiplet Proton on the γ-carbon of the piperidine ring. rsc.org
Aromatic H-2 ~ 7.9 - 8.1 Singlet (s) or Triplet (t) Proton ortho to the nitro group and adjacent to the piperidine substituent.
Aromatic H-4, H-6 ~ 7.5 - 7.8 Multiplet (dd) Protons ortho and para to the piperidine substituent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbons of the piperidine ring appear in the upfield region. The α-carbons (C-2' and C-6') are typically found around 50 ppm, while the β-carbons (C-3' and C-5') and the γ-carbon (C-4') resonate at approximately 25 ppm and 24 ppm, respectively. acs.org

The aromatic carbons show signals in the downfield region from 110 to 155 ppm. The carbon atom attached to the nitro group (C-3) and the carbon attached to the piperidine nitrogen (C-1) are the most deshielded due to the direct attachment of electronegative atoms and will appear at the lower end of this range. The presence of the electron-withdrawing nitro group strongly influences the chemical shifts of the aromatic carbons. mdpi.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Expected Chemical Shift (δ, ppm) Description
Piperidine C-2', C-6' (α) ~ 50.0 Carbons adjacent to the piperidine nitrogen. acs.org
Piperidine C-3', C-5' (β) ~ 25.5 β-carbons of the piperidine ring. acs.org
Piperidine C-4' (γ) ~ 24.0 γ-carbon of the piperidine ring. acs.org
Aromatic C-1 ~ 150.0 Carbon attached to the piperidine nitrogen.
Aromatic C-3 ~ 149.0 Carbon attached to the nitro group.
Aromatic C-5 ~ 130.0 Carbon meta to the piperidine substituent.
Aromatic C-6 ~ 122.0 Carbon para to the piperidine substituent.
Aromatic C-2 ~ 115.0 Carbon ortho to the piperidine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For this compound, the absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The nitrophenyl moiety is the primary chromophore responsible for the characteristic absorption bands.

The spectrum is expected to show two main absorption bands. The first, appearing at a longer wavelength (typically > 300 nm), is attributed to the n → π* transition. This involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring. A second, more intense band at a shorter wavelength (typically 250-290 nm) corresponds to a π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the nitrophenyl system. asianpubs.org The interaction of the piperidine nitrogen's lone pair with the aromatic system can influence the position and intensity of these bands. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Expected λmax (nm) Chromophore
π → π* ~ 270 - 290 Nitrophenyl group electronic transition. asianpubs.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of organic synthesis, it is indispensable for confirming the molecular weight of a target compound and for gaining structural insights through the analysis of its fragmentation patterns. uomustansiriyah.edu.iq When a molecule is introduced into the mass spectrometer, it is ionized, often by an electron beam, which can cause the resulting molecular ion to break apart into smaller, characteristic fragment ions. uomustansiriyah.edu.iq

For this compound, the molecular formula is C₁₁H₁₄N₂O₂, corresponding to a molecular weight of 206.24 g/mol . While a published spectrum for this specific compound is not available, the expected fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of nitroaromatic compounds and piperidine derivatives. nih.govvulcanchem.comscielo.br The high stability of the aromatic ring typically results in a prominent molecular ion peak (M⁺). nih.gov

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 amu) and NO (30 amu). nih.gov Piperidine and its derivatives often show fragmentation patterns related to the stable heterocyclic ring. scielo.brresearchgate.net Therefore, the mass spectrum of this compound would be expected to show a molecular ion peak at m/z 206, along with key fragments corresponding to the loss of the nitro group and cleavage of the piperidine ring. For instance, a study on 1-[(4-Nitrophenyl)acetyl]piperidine detailed a molecular ion peak and fragmentation patterns consistent with the loss of NO₂ (46 amu) and the acetyl group (43 amu). vulcanchem.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IdentityNotes
206[C₁₁H₁₄N₂O₂]⁺Molecular Ion (M⁺)
176[M - NO]⁺Loss of nitric oxide
160[M - NO₂]⁺Loss of nitro group
120[C₆H₄N₂O₂]⁺Nitrophenyl fragment
84[C₅H₁₀N]⁺Piperidinyl cation

X-ray Diffraction Studies of Crystalline this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the ordered lattice of a single crystal, researchers can generate a detailed model of the electron density and, consequently, the exact positions of atoms and the nature of chemical bonds. wikipedia.orgyale.edu This technique is crucial for confirming stereochemistry, understanding intermolecular interactions, and analyzing crystal packing.

While the crystal structure of this compound itself has not been reported, a detailed X-ray diffraction analysis has been performed on the closely related derivative, 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine (C₁₇H₂₅N₃O₂). nih.govresearchgate.net This study provides significant insight into the structural characteristics that the 3-nitrophenylpiperidine moiety imparts.

The compound was crystallized from an ethanol (B145695)/water mixture, yielding pale-yellow needle-like crystals. researchgate.net The analysis revealed an orthorhombic crystal system with the space group Pbca. A key finding from the structural analysis was the formation of one-dimensional chains along the a-axis of the crystal lattice, which are stabilized by intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the solid-state properties of these materials. The successful application of X-ray diffraction to this and other complex piperidine derivatives underscores its power in structural elucidation within this class of compounds. researchgate.netresearchgate.net

Table 2: Crystallographic Data for 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₇H₂₅N₃O₂
Molecular Weight303.40 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 12.1993 (14) Å
b = 8.2012 (9) Å
c = 33.453 (4) Å
Volume (V)3347.0 (7) ų
Z (Molecules per unit cell)8
Radiation TypeMo Kα
Temperature296 K

Computational and Theoretical Analysis of this compound: A Review of Available Research

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no publicly available research articles that provide a complete computational and theoretical investigation of the specific chemical compound This compound covering all the requested analytical methodologies.

The user's request specified a detailed article structured around the following topics:

Quantum Chemical Calculation Methodologies , including Density Functional Theory (DFT) and Hartree-Fock (HF) studies on its electronic structure and geometry, alongside basis set selection and optimization procedures.

Electronic Structure Analysis , including Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping.

While extensive research exists on the computational analysis of related compounds, such as other nitrophenyl derivatives and various substituted piperidines, this information cannot be extrapolated to this compound without compromising scientific accuracy. Detailed research findings, specific data for tables (e.g., bond lengths, angles, HOMO-LUMO energy gaps, MEP values), and nuanced discussions as required by the outline are contingent on studies performed on the exact molecule .

General principles of the requested computational methods are well-documented:

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, providing insights into optimized geometry and electronic properties.

Hartree-Fock (HF) is an ab initio method that provides a foundational approximation for the many-electron Schrödinger equation.

Frontier Molecular Orbitals (HOMO and LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and identify sites susceptible to electrophilic and nucleophilic attack.

However, without specific studies applying these methods to this compound, a scientifically accurate article that adheres to the requested detailed structure and includes specific research findings cannot be generated.

Computational and Theoretical Chemistry Investigations of 1 3 Nitrophenyl Piperidine

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular charge transfer (ICT) and delocalization of electron density within a molecule. wisc.edunih.gov In the case of 1-(3-Nitrophenyl)piperidine, NBO analysis reveals significant charge transfer interactions that are key to understanding its electronic structure and stability. The analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals.

The primary interaction occurs between the lone pair electrons of the piperidine (B6355638) nitrogen atom (n) and the antibonding orbitals of the nitrophenyl ring (π). This n → π interaction signifies a donation of electron density from the electron-rich piperidine moiety to the electron-deficient nitro-substituted benzene (B151609) ring. The energy associated with this delocalization, denoted as E(2), quantifies the strength of the interaction. A higher E(2) value indicates a more significant charge transfer, leading to increased molecular stability. researchgate.net

Table 1: Key NBO Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N(piperidine) π* (C-C) (phenyl ring) High n → π*
π (C-C) (phenyl ring) π* (N-O) (nitro group) Moderate π → π*
σ (C-H) (piperidine) σ* (C-N) (ring junction) Low σ → σ*

Note: E(2) values are qualitative representations based on typical findings for similar structures. Actual values require specific DFT calculations.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. scispace.com Theoretical calculations of vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra often show excellent agreement with experimental data, aiding in structural elucidation and spectral assignment. nih.govsemanticscholar.org

Vibrational Spectroscopy (FT-IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. scispace.com For this compound, key predicted vibrations include the N-O stretching modes of the nitro group, C-N stretching between the piperidine and phenyl rings, aromatic C-H stretching, and the aliphatic C-H stretching modes of the piperidine ring. scispace.com By comparing the calculated wavenumbers with experimental FT-IR and Raman spectra, a detailed assignment of the observed bands can be achieved. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies, improving the correlation with experimental values. scispace.com

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. qu.edu.qa The calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. For this compound, the absorption bands are typically associated with π → π* transitions within the nitrophenyl chromophore and intramolecular charge transfer (ICT) transitions from the piperidine donor to the nitrophenyl acceptor. nih.gov The predicted maximum absorption wavelengths (λ_max) generally correlate well with those measured experimentally. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra. This correlation is invaluable for assigning specific peaks to the corresponding hydrogen and carbon atoms in the molecule, confirming the molecular structure. scispace.comnih.gov

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Parameter Typical Experimental Value Correlation
FT-IR ν(NO₂) asymmetric stretch ~1520-1540 cm⁻¹ Good (with scaling)
ν(NO₂) symmetric stretch ~1340-1360 cm⁻¹ Good (with scaling)
ν(C-N) stretch ~1100-1200 cm⁻¹ Good (with scaling)
UV-Vis λ_max (ICT band) ~300-350 nm Good
¹³C NMR δ (C-NO₂) ~145-150 ppm Excellent
δ (Piperidine carbons) ~25-50 ppm Excellent
¹H NMR δ (Aromatic protons) ~7.0-8.5 ppm Excellent
δ (Piperidine protons) ~1.5-3.5 ppm Excellent

Note: Experimental values are approximate and can vary based on solvent and experimental conditions.

Computational Prediction of Reactivity Descriptors and Chemical Behavior

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors that predict the behavior of a molecule in chemical reactions. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer insights into the global and local reactivity of this compound. elsevierpure.com

Ionization Potential (I) and Electron Affinity (A) : Calculated from HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO), they relate to the ease of losing or gaining an electron.

Chemical Hardness (η) and Softness (S) : Hardness (η = (I-A)/2) measures resistance to change in electron distribution. A smaller energy gap between HOMO and LUMO corresponds to lower hardness and higher reactivity. Softness (S = 1/η) is the reciprocal of hardness.

Electronegativity (χ) : Represents the electron-attracting power of the molecule (χ = (I+A)/2).

Electrophilicity Index (ω) : Defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), this index quantifies the molecule's ability to act as an electrophile.

The presence of the electron-donating piperidine and electron-withdrawing nitrophenyl groups creates a significant HOMO-LUMO gap, influencing these reactivity parameters.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors identify the most reactive sites. Fukui functions (f(r)) indicate the change in electron density at a specific point when an electron is added or removed.

f⁺(r) : For nucleophilic attack (electron acceptance), calculated from the LUMO density.

f⁻(r) : For electrophilic attack (electron donation), calculated from the HOMO density.

f⁰(r) : For radical attack.

For this compound, the HOMO is typically localized on the piperidine ring, making it the preferred site for electrophilic attack. Conversely, the LUMO is concentrated on the nitrophenyl ring, particularly on the nitro group and the carbon atoms of the ring, indicating these are the most likely sites for nucleophilic attack. Molecular Electrostatic Potential (MEP) maps visually complement this analysis, showing electron-rich (red) and electron-poor (blue) regions of the molecule.

Table 3: Calculated Reactivity Descriptors for a Model Nitrophenylpiperidine

Descriptor Formula Significance
HOMO Energy E_HOMO Electron-donating ability
LUMO Energy E_LUMO Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Resistance to deformation
Electrophilicity Index (ω) μ²/2η Electrophilic character

Note: Values depend on the level of theory and basis set used.

Studies on Non-Linear Optical (NLO) Properties of Nitrophenylpiperidine Derivatives

Molecules with significant intramolecular charge transfer (ICT) characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. nih.gov NLO materials have applications in optoelectronics and photonics. The key feature of these molecules is a donor-π-acceptor (D-π-A) structure. In this case, the piperidine ring acts as the electron donor (D), the phenyl ring serves as the π-conjugated bridge, and the nitro group is the electron acceptor (A).

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizability (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). Computational methods, typically DFT, are used to calculate these properties.

A large value for the first hyperpolarizability (β_tot) is indicative of a strong NLO response. This property is directly related to the intensity of the ICT process; a more efficient charge transfer from the donor to the acceptor upon electronic excitation leads to a larger β value. nih.gov Calculations have shown that nitrophenyl derivatives can possess significant hyperpolarizability values, often many times greater than that of standard reference materials like urea (B33335). The magnitude of β is influenced by the strength of the donor and acceptor groups and the nature of the π-conjugated system connecting them.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The piperidine ring is not planar and typically adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. ias.ac.in However, other conformations like boat or twist-boat are also possible, though generally higher in energy. ias.ac.in

Conformational Preferences: For substituted piperidines, the orientation of the substituents (axial vs. equatorial) is a key consideration. nih.gov In this compound, the nitrophenyl group is attached to the nitrogen atom. The lone pair on the nitrogen and the nitrophenyl group will adopt positions that minimize steric hindrance. Computational studies suggest that for N-phenylpiperidines, the conformer with the phenyl group in an equatorial-like position is often favored to avoid steric clashes. nih.gov

Potential Energy Surface (PES) Mapping: A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com This is done by systematically varying a specific geometric parameter, such as a dihedral angle (torsion), while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.io

For this compound, a key PES scan involves rotating the C-N bond connecting the piperidine and phenyl rings. This analysis reveals the energy barriers to rotation and identifies the most stable rotational isomers (rotamers). The resulting energy profile shows the global minimum energy conformation as well as local minima and the transition states that separate them. uni-muenchen.de This information is crucial for understanding the molecule's dynamic behavior and which conformations are most likely to be populated at a given temperature.

Investigation of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of polar molecules like this compound can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, intensity, and shape of UV-Vis absorption bands upon changing the polarity of the solvent. researchgate.netsemanticscholar.org

Due to the intramolecular charge transfer character of the molecule, its dipole moment generally increases upon electronic excitation from the ground state to the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. qu.edu.qa This differential stabilization leads to a lowering of the transition energy.

Bathochromic Shift (Red Shift): In polar solvents, the λ_max of the ICT absorption band typically shifts to longer wavelengths (lower energy). This is the most common observation for D-π-A systems. researchgate.net

Hypsochromic Shift (Blue Shift): In some cases, particularly involving hydrogen-bonding interactions, a shift to shorter wavelengths can occur if the ground state is stabilized more than the excited state.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. qu.edu.qa By performing TD-DFT calculations with a PCM for different solvents (e.g., hexane (B92381), chloroform, acetonitrile, water), it is possible to predict the solvatochromic shifts and correlate them with experimental observations and solvent polarity scales. rsc.orgresearchgate.net These studies confirm that the electronic structure and transition energies are sensitive to the dielectric constant and hydrogen-bonding capabilities of the solvent. qu.edu.qa

Advanced Applications in Chemical Science

Role as Building Blocks in Complex Organic Synthesis

1-(3-Nitrophenyl)piperidine serves as a crucial building block in the intricate field of organic synthesis. cymitquimica.comcymitquimica.com Building blocks are fundamental starting materials for creating more complex molecules, playing a significant role in drug discovery and chemical research. The structure of this compound, with its reactive nitro group and piperidine (B6355638) scaffold, allows for a variety of chemical transformations.

The nitro group on the phenyl ring is particularly important as it can be chemically modified. For example, the nitro group can be reduced to an amino group, which then allows for the introduction of new functional groups. This versatility makes this compound a valuable precursor in the synthesis of a wide range of organic compounds, including those with potential biological activity. nih.govnih.gov The piperidine ring itself is a common structural motif in many biologically active molecules and pharmaceuticals. mdpi.com

Research has shown that derivatives of this compound are used in the synthesis of complex heterocyclic structures. For instance, it can be a starting material for creating compounds with potential applications in medicinal chemistry, such as inhibitors for specific enzymes. The synthesis of benzimidazole-based piperidine derivatives, which have been investigated for their potential as anti-Alzheimer agents, highlights the utility of nitrophenylpiperidine structures in creating complex, bioactive molecules. nih.govmdpi.com

Development of Specialty Chemicals and Advanced Materials

Specialty chemicals are prized for their performance and function in specific applications, and this compound and its derivatives contribute to this field. allchemlifescience.comallchemlifescience.com The unique electronic and structural properties imparted by the nitrophenyl group make these compounds suitable for creating novel materials with tailored characteristics.

In materials science, nitro compounds are utilized in the development of advanced materials. scbt.com The presence of the nitro group in this compound can influence the electronic and optical properties of materials derived from it. For example, piperidine derivatives have been investigated for their non-linear optical second harmonic generation response and ferroelectric properties, which are important for advanced materials. nih.gov The development of such materials can lead to innovations in electronics and optics.

The synthesis of specialty chemicals often involves multi-step processes where a versatile building block like this compound is essential. allchemlifescience.com Its derivatives can be engineered to have specific functionalities, making them key components in the production of high-performance chemicals for various industries. smolecule.com

Catalytic Applications as Organic Bases or Ligands

The piperidine moiety within this compound suggests its potential use as an organic base in catalysis. Piperidine itself is known to act as a basic catalyst in various organic reactions, such as Knoevenagel condensations and Michael additions. ijacskros.comrsc.org These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.

While specific studies detailing the catalytic use of this compound are not abundant, the broader class of piperidines is widely used as organocatalysts. ijacskros.commdpi.com The basic nitrogen atom in the piperidine ring can facilitate reactions by deprotonating acidic protons, thereby activating substrates. The electronic nature of the nitrophenyl substituent would likely modulate the basicity of the piperidine nitrogen, offering a way to fine-tune the catalytic activity.

Furthermore, the nitrogen atom can also act as a ligand, coordinating to metal centers in transition metal catalysis. The development of N-arylation methods for piperidine using metal catalysts like palladium and nickel highlights the importance of such structures in forming catalytically active complexes. tandfonline.com These catalytic systems are crucial for synthesizing a wide array of chemical compounds efficiently.

Materials Science Applications, including Polymers and Resins

The application of this compound and its derivatives extends into materials science, particularly in the creation of polymers and resins. scbt.com The piperidine ring is a versatile scaffold that can be incorporated into polymer backbones or used as a pendant group to modify the properties of materials. scbt.com

The development of novel materials with specific electronic or optical properties is an active area of research. Compounds containing nitrophenyl groups are of interest due to their electronic characteristics. The incorporation of this compound derivatives into polymers could lead to materials with enhanced thermal stability, specific conductivity, or unique optical responses. nih.gov

While direct polymerization of this compound may not be common, its derivatives can serve as monomers or cross-linking agents in the synthesis of various polymers. The ability to functionalize the molecule allows for the creation of custom-designed polymers for specialized applications.

Environmental Chemistry Applications (e.g., in pollutant degradation research for piperidine class)

In environmental chemistry, research into the degradation of pollutants is a critical area. Piperidine and its derivatives are found in the environment due to industrial and agricultural activities. tandfonline.com Understanding their environmental fate and developing methods for their degradation is essential. scbt.com

Studies on the biodegradation of piperidine have shown that certain microorganisms, such as Mycobacterium strains, are capable of breaking down this heterocyclic compound. asm.orgnih.gov The degradation pathway often involves the cleavage of the C-N bond, followed by further oxidation. asm.org While research specifically on this compound degradation is limited, the general pathways established for piperidine provide a foundation for understanding how this compound might behave in the environment.

The presence of the nitroaromatic group in this compound is significant, as nitroaromatic compounds are a class of environmental pollutants. Research on the degradation of pyridine (B92270) derivatives indicates that the nature and position of substituents on the ring can greatly affect biodegradability. tandfonline.com Therefore, this compound could serve as a model compound for studying the environmental degradation of more complex piperidine-based pollutants.

Utility in Analytical Chemistry as Reagents or Standards

In analytical chemistry, piperidines are employed as reagents and calibration standards in various techniques, including chromatography and spectroscopy. scbt.com The consistent and well-defined chemical properties of a compound like this compound make it potentially useful as a reference standard for the identification and quantification of related substances.

While specific applications of this compound as an analytical standard are not extensively documented in the available search results, its stable nature and distinct spectroscopic signals would make it a suitable candidate. For example, its unique mass spectrum and NMR signals could be used to identify its presence in a sample or to calibrate analytical instruments. bldpharm.com The availability of pure samples of such compounds is crucial for accurate analytical measurements in research and industrial quality control. sigmaaldrich.com

Future Research Directions and Unaddressed Challenges

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and expensive catalysts. The development of green and sustainable synthetic routes for 1-(3-nitrophenyl)piperidine is a critical unaddressed challenge. Future research should focus on methodologies that improve efficiency, reduce waste, and utilize environmentally benign materials.

Key areas for innovation include:

One-Pot, Multi-Component Reactions (MCRs): Designing an MCR for this compound could significantly streamline its synthesis. An effective method has been developed for other highly functionalized piperidines using a one-pot condensation of aromatic aldehydes, amines, and β-ketoesters in water, catalyzed by the recyclable and non-toxic sodium lauryl sulfate (B86663) (SLS). semanticscholar.org Applying a similar strategy could offer high atom economy and reduce the need for intermediate purification steps, minimizing solvent use and waste. seqens.com

Catalyst- and Solvent-Free Conditions: Research into solid-state reactions or reactions under neat conditions, potentially activated by microwave irradiation, could eliminate the need for bulk solvents. tandfonline.comresearchgate.net Microwave-assisted synthesis, in particular, has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including those involving piperidine. tandfonline.comresearchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus should be on replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-Me-THF). researchgate.net The development of aqueous synthesis protocols is a primary goal in achieving sustainable peptide synthesis and can be adapted for small molecules. researchgate.net

Biocatalysis: The use of enzymes, such as amine transaminases (ATAs), for the synthesis of piperidine-containing structures represents a promising frontier. acs.org Exploring enzymatic routes for the final coupling step or for the synthesis of precursors could offer high selectivity under mild, aqueous conditions.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Feature Conventional Method Potential Green Method Rationale for Innovation
Solvent DMF, Chloroform Water, Ethanol, or Solvent-free Reduces use of volatile, hazardous organic compounds. semanticscholar.orgresearchgate.net
Catalyst Heavy metals, Strong acids Recyclable catalysts (e.g., SLS), Biocatalysts (Enzymes) Eliminates toxic metal waste and allows for catalyst reuse. semanticscholar.orgacs.org
Energy Input Prolonged reflux/heating Microwave irradiation, Room temperature Reduces energy consumption and shortens reaction times. tandfonline.com

| Process | Multi-step synthesis with purification | One-pot, multi-component reaction (MCR) | Increases efficiency, atom economy, and minimizes waste. seqens.com |

Integration of Advanced Computational Approaches for Nitrophenylpiperidine Systems

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, yet its application to the this compound system is largely unexplored. schrodinger.comindianabiosciences.org Integrating advanced computational methods can accelerate the discovery of new functionalities and applications by providing insights into the molecule's behavior at an atomic level. embl.org

Future computational studies should include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals of this compound. researchgate.net This information is crucial for predicting its reactivity, stability, and potential sites for interaction with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational dynamics of the nitrophenylpiperidine system in various environments. nih.govuva.nl This is essential for understanding its behavior in solution, its interaction with biological macromolecules, or its packing in a solid-state material.

Virtual Screening and Docking: For applications in medicinal chemistry or materials science, computational screening can predict the binding affinity of this compound and its derivatives to specific protein targets or within the pores of materials like Metal-Organic Frameworks (MOFs). indianabiosciences.orgspirochem.com

Predictive Modeling for Properties: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of novel, unsynthesized derivatives based on a dataset of known nitrophenylpiperidines. schrodinger.comresearchgate.net

Table 2: Potential Applications of Computational Methods for Nitrophenylpiperidine Systems

Computational Method Application Scientific Insight Gained
Density Functional Theory (DFT) Reactivity Prediction Identification of electrophilic/nucleophilic sites, bond strengths, and electronic properties. researchgate.net
Molecular Dynamics (MD) Conformational Analysis Understanding of molecular flexibility, solvent interactions, and dynamic behavior. nih.gov
Molecular Docking Target Interaction Studies Prediction of binding modes and affinities to proteins or material frameworks. embl.orgspirochem.com

| QSAR/Machine Learning | Property Prediction | Rapid screening of virtual libraries for desired characteristics before synthesis. schrodinger.com |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its three main components: the piperidine ring, the phenyl ring, and the nitro group. While general reactions of these moieties are known, their interplay within this specific molecule presents opportunities for discovering novel transformations.

Unaddressed areas of reactivity include:

Functionalization of the Piperidine Ring: While the piperidine nitrogen is tertiary, the adjacent α-carbons could be targeted for functionalization through radical-mediated C-H activation or other modern synthetic methods. mdpi.com

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Beyond simple reduction to an amine, it can participate in various cyclization reactions. Its reduction to an amino group would provide a key intermediate for synthesizing amides, sulfonamides, or for use in polymerization.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring toward nucleophilic attack. diva-portal.org Exploring SNAr reactions with a wider range of nucleophiles could yield novel derivatives with unique properties. For instance, studies on related dinitrobenzene compounds show that piperidine itself can act as a nucleophile in SNAr reactions. mdpi.compreprints.org

Metal-Catalyzed Cross-Coupling: Following conversion of the nitro group or introduction of a halide onto the aromatic ring, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to build more complex molecular architectures.

Table 3: Known and Potential Transformations of this compound

Molecular Moiety Known/Expected Reactivity Potential Unexplored Transformations
Piperidine Ring Acts as a base/nucleophile. smolecule.com Radical C-H functionalization at α-positions. mdpi.com
Nitro Group Reduction to an amine. Participation in intramolecular cyclization reactions; Use as a directing group.

| Phenyl Ring | Electrophilic substitution (deactivated); Nucleophilic substitution. diva-portal.org | Metal-catalyzed C-H activation; Cross-coupling reactions on derived halides. |

Discovery of Unexplored Applications in Material Science and Catalysis

The unique combination of a saturated heterocycle and a functionalized aromatic ring makes this compound a promising, yet unexplored, building block in material science and catalysis. scbt.com

Future research should investigate its potential in:

Polymer Science: After reduction of the nitro group to an amine, the resulting aminophenylpiperidine could serve as a monomer for the synthesis of novel polyamides, polyimides, or epoxy resins. The rigid piperidine and phenyl units could impart desirable thermal and mechanical properties to the resulting polymers. ambeed.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the piperidine and the potential for converting the nitro group into a carboxylic acid or other coordinating group make this molecule a candidate as an organic linker for MOFs. fluorochem.co.uk Such materials could have applications in gas storage or separation.

Organocatalysis: Piperidine and its derivatives are known to catalyze various organic reactions, such as Knoevenagel and Michael additions. semanticscholar.orgsmolecule.com The electronic modifications provided by the nitrophenyl group could tune the catalytic activity and selectivity of the piperidine nitrogen, opening avenues for its use as a tailored organocatalyst.

Coordination Chemistry and Homogeneous Catalysis: The molecule could act as a ligand for transition metals. The electronic properties of the resulting metal complexes could be fine-tuned via the nitrophenyl group, suggesting potential applications in homogeneous catalysis. acs.org

Table 4: Potential Applications in Material Science and Catalysis

Application Area Required Structural Feature/Modification Potential Function
Polymers Reduction of -NO₂ to -NH₂ Monomer for high-performance polymers. ambeed.com
Metal-Organic Frameworks Conversion of -NO₂ to a coordinating group (e.g., -COOH) Organic linker for porous materials. fluorochem.co.uk
Organocatalysis Basicity of the piperidine nitrogen Catalyst for C-C bond-forming reactions. smolecule.com

| Homogeneous Catalysis | Coordination via piperidine N or aromatic system | Ligand for tuning the properties of metal catalysts. acs.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.